5-bromo-1-(4-fluorophenyl)-1H-pyrazole
Description
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS: 1245149-36-3) is a heterocyclic compound with the molecular formula C₉H₆BrFN₂. It features a pyrazole core substituted with a bromine atom at position 5 and a 4-fluorophenyl group at position 1. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
5-bromo-1-(4-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-6-12-13(9)8-3-1-7(11)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUENPUMUSDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245149-36-3 | |
| Record name | 5-bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for N-Substituted Pyrazoles
The synthesis of N-substituted pyrazoles such as 5-bromo-1-(4-fluorophenyl)-1H-pyrazole typically involves:
- Cyclocondensation reactions of 1,3-diketones or β-diketones with hydrazine derivatives.
- Direct N-arylation of pyrazole or pyrazoline intermediates.
- Use of primary aromatic amines as substrates in novel protocols enabling direct formation of N-aryl pyrazoles.
These methods are often optimized to achieve mild reaction conditions, high yields, and regioselectivity.
Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
One of the classical and efficient methods to prepare substituted pyrazoles is the cyclocondensation of 1,3-diketones with hydrazine or substituted hydrazines.
- For this compound, a 1,3-diketone bearing a bromine substituent at the 5-position can be reacted with 4-fluorophenylhydrazine.
- This reaction proceeds under mild acidic conditions, often using aliphatic acids like formic or acetic acid, to facilitate cyclization.
- The reaction yields the pyrazole ring with the 4-fluorophenyl group attached to the nitrogen atom (N-1 position).
- Yields are generally good, and the reaction is rapid and straightforward.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-bromo-1,3-diketone + 4-fluorophenylhydrazine | Reflux in acetic acid, 2-4 h | ~75-85% | Mild acidic conditions, easy work-up |
Direct N-Arylation of Pyrazoles
An alternative approach involves the direct N-arylation of 5-bromopyrazole with 4-fluorophenyl derivatives:
- Palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination) can be used to attach a 4-fluorophenyl group to the nitrogen of 5-bromopyrazole.
- This method requires careful optimization of catalysts, ligands, and bases to achieve high selectivity and yield.
- The reaction typically involves the use of aryl halides or aryl boronic acids as coupling partners.
| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd catalyst with XPhos ligand | CsF or K2CO3 | DMF or toluene | 80-100 °C | 60-80% |
Novel Methods Using Primary Aromatic Amines
Recent advances have introduced methods where primary aromatic amines (like 4-fluoroaniline) serve as substrates for direct pyrazole formation:
- The method involves reaction of primary amines with diketones or related carbonyl compounds in the presence of hydroxylamine-O-sulfonic acid or other nitrogen sources.
- This approach avoids the need for pre-formed hydrazines and inorganic reagents.
- The reaction proceeds under mild conditions (e.g., 85 °C, DMF solvent) with short reaction times (~1.5 hours).
- This method has been shown to yield various N-aryl pyrazoles efficiently, including those with bromine substituents on the pyrazole ring.
| Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 5-bromo-1-phenyl-1H-pyrazole precursor + 4-fluoroaniline + hydroxylamine-O-sulfonic acid | 85 °C, DMF, 1.5 h | ~45-50% | Mild, no inorganic reagents, scalable |
Halogenation of Pyrazole Derivatives
Another preparative route involves halogenation of pre-formed 1-(4-fluorophenyl)-1H-pyrazole to introduce the bromine atom at the 5-position:
- Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is carried out at room temperature or slightly elevated temperatures to avoid over-bromination.
- The product is purified by extraction and chromatography.
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromine (Br2) | Ethanol or CH2Cl2 | 25 °C | 4 h | 80-85% | Controlled addition, careful quenching with Na2S2O3 |
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclocondensation method remains the most widely used due to its simplicity and good yields.
- Direct N-arylation offers flexibility for late-stage functionalization but requires careful catalyst and ligand choice.
- Newer methods using primary amines as substrates show promise for greener and more efficient syntheses but currently give moderate yields.
- Bromination must be carefully controlled to avoid polybromination or degradation.
- Structural characterization of products, including NMR and X-ray crystallography, confirms substitution patterns and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Using electrophiles like nitronium ion (NO₂⁺) in the presence of a strong acid.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Pyrazoline derivatives
Substitution: Nitro-substituted derivatives
Scientific Research Applications
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is similar to other halogenated pyrazoles, such as 3-bromo-1-(4-fluorophenyl)-1H-pyrazole and 5-chloro-1-(4-fluorophenyl)-1H-pyrazole. its unique combination of bromine and fluorine atoms gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
Structural Analogs with Halogen and Functional Group Variations
Pyrazole derivatives with halogen substituents or modified aryl groups exhibit distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Halogen Effects : Bromine at C5 (target compound) increases molecular weight (241.06 g/mol) and polarizability compared to chloro analogs (e.g., 4-chlorophenyl derivatives in ). The trifluoromethyl group in significantly boosts lipophilicity (logP).
- Functional Groups : Ester derivatives (e.g., ) improve solubility but reduce thermal stability compared to the parent pyrazole.
- Tautomerism : Fluorophenyl-substituted pyrazoles (e.g., ) exhibit tautomerism, influencing hydrogen-bonding networks and crystal packing.
Pharmacological Activity Comparisons
- Antimicrobial Activity : Chloro derivatives (e.g., 4-chlorophenyl thiazole hybrids in ) show marked antimicrobial effects, while brominated analogs like the target compound are often intermediates for active molecules.
- Anticancer Potential: Pyrazoles with trifluoromethyl groups (e.g., ) demonstrate higher bioactivity due to enhanced membrane permeability, whereas the target compound’s role remains exploratory .
Biological Activity
5-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an anti-inflammatory, analgesic, and antimicrobial agent, among other properties. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative data.
Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition is significant for its potential application in treating inflammatory diseases.
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory and analgesic properties of this compound:
- Study on Inflammatory Models : In an acetic acid-induced abdominal writhing test, this compound significantly reduced abdominal writhing, indicating its analgesic potential. Additionally, it demonstrated effectiveness in reducing paw edema in carrageenan-induced pleurisy tests, showcasing its anti-inflammatory capabilities .
- Mechanistic Insights : The analgesic activity may involve modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and potassium channels, suggesting a multifaceted mechanism of action .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- In Vitro Studies : Research has shown that this compound can inhibit various bacterial strains, making it a candidate for further pharmacological evaluation in treating infectious diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-1-(4-fluorophenyl)-1H-pyrazole | Bromine at position 3; different carboxylic position | |
| 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole | Chlorine substituent; similar biological activity | |
| 5-Bromo-1-(4-fluorophenyl)-5-methyl-1H-pyrazole | Methyl group addition; altered solubility profile |
This table illustrates how variations in substituents can significantly affect biological activity and chemical properties.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound was found to reduce inflammation markers significantly in animal models. The study concluded that this compound could be developed further as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited notable antibacterial activity, warranting further investigation into its therapeutic applications .
Q & A
Q. Table 1: Comparison of Pyrazole Derivatives’ Antifungal Activity
Q. Table 2: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 72 | 98 |
| PdCl₂(dppf) | Toluene | 100 | 65 | 95 |
| NiCl₂(PCy₃)₂ | Acetonitrile | 70 | 58 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
